4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid
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Overview
Description
4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid typically involves the construction of the pyrroloquinoline core followed by functionalization. One common method involves the condensation of an appropriate quinoline derivative with a pyrrole precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest potential anticancer, antibacterial, and antifungal activities.
Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Pyrroloquinoline quinone: Known for its role in redox reactions and potential neuroprotective effects.
Indole derivatives: Structurally similar and known for their diverse pharmacological properties.
Uniqueness
4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and quinoline rings. This combination imparts distinct chemical and biological properties that are not observed in simpler quinoline or pyrrole derivatives.
Properties
IUPAC Name |
4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-18-12-11-10(8(6-14-11)13(16)17)7-4-2-3-5-9(7)15-12/h2-6,14H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGZIAOLPGBYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=C1NC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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